

Application Notes and Protocols for PROTAC eDHFR Degradar-2

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Compound of Interest

Compound Name: PROTAC eDHFR Degradar-2

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Introduction

PROTAC eDHFR Degradar-2 (also known as compound 7b) is a potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of proteins tagged with Escherichia coli dihydrofolate reductase (eDHFR). This system offers a powerful chemical biology tool for the rapid and reversible knockdown of a protein of interest (POI) at the post-translational level, enabling the study of protein function with high temporal resolution.

The degrader operates by hijacking the cell's ubiquitin-proteasome system. It consists of a ligand for eDHFR (trimethoprim) joined by a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (pomalidomide). This tripartite complex formation—eDHFR-tagged POI, **PROTAC eDHFR Degradar-2**, and CRBN—triggers the polyubiquitination of the fusion protein, marking it for degradation by the 26S proteasome.^{[1][2]} This targeted degradation approach allows for precise control over the cellular levels of a specific protein, making it an invaluable tool for target validation and functional genomics.

Data Presentation

The efficacy of **PROTAC eDHFR Degradar-2** has been demonstrated in various cell lines. The following tables summarize the quantitative data for the degradation of an eDHFR-Yellow

Fluorescent Protein (YFP) fusion protein in HEK293T cells.

Table 1: Dose-Dependent Degradation of eDHFR-YFP in HEK293T Cells

| Concentration of PROTAC eDHFR Degradar-2 (nM) | Mean Degradation (%) at 24 hours |
|---|----------------------------------|
| 1 | ~10% |
| 10 | ~50% |
| 100 | ~85% |
| 1000 | >90% |

Data are estimated from densitometry analysis of Western blots from Etersque JM et al., Nat Commun, 2023.[\[3\]](#)

Table 2: Key Performance Parameters of **PROTAC eDHFR Degradar-2**

| Parameter | Value | Cell Line |
|-------------------------|-----------|-----------|
| DC50 | ~10-20 nM | HEK293T |
| Dmax | >90% | HEK293T |
| Time to Max Degradation | 24 hours | HEK293T |

DC50 is the concentration required to achieve 50% of maximum degradation. Dmax is the maximum observed degradation.

Experimental Protocols

Herein are detailed protocols for the use of **PROTAC eDHFR Degradar-2** in cell culture for the targeted degradation of an eDHFR-tagged protein of interest.

Protocol 1: General Cell Culture and Transfection for eDHFR Fusion Protein Expression

- **Cell Culture:** Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO₂.
- **Plasmid Construction:** Clone your protein of interest (POI) in frame with the eDHFR tag in a suitable mammalian expression vector. The eDHFR tag can be fused to either the N- or C-terminus of the POI.
- **Transfection:**
 - Seed 2.5 x 10⁵ HEK293T cells per well in a 12-well plate 24 hours prior to transfection.
 - On the day of transfection, transfect the cells with the POI-eDHFR expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
 - Allow the cells to express the fusion protein for 24-48 hours post-transfection before commencing the degradation experiment.

Protocol 2: Preparation and Application of **PROTAC eDHFR Degradar-2**

- **Stock Solution Preparation:**
 - **PROTAC eDHFR Degradar-2** is a solid. Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- **Working Solution Preparation:**
 - On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
 - Prepare serial dilutions of the degrader in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM).
 - Also, prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the degrader.

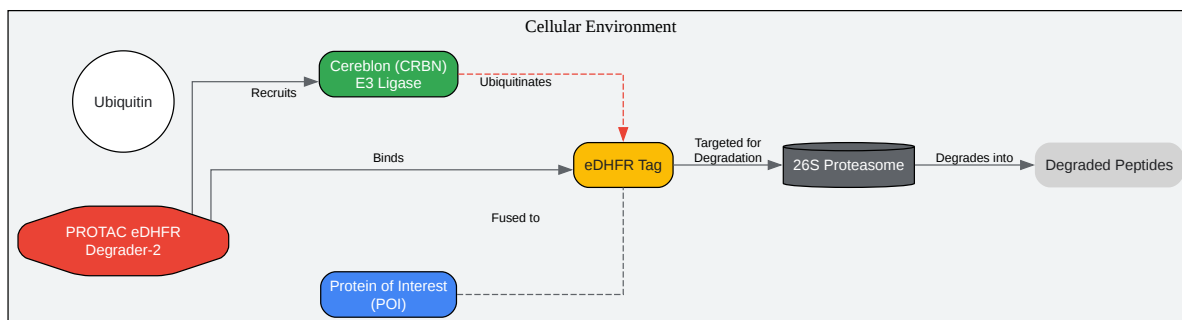
- Treatment of Cells:
 - Aspirate the old medium from the cells expressing the POI-eDHFR fusion protein.
 - Add the medium containing the different concentrations of **PROTAC eDHFR Degradar-2** or the vehicle control to the respective wells.
 - Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours). A 24-hour incubation is recommended for maximal degradation.

Protocol 3: Western Blot Analysis of POI-eDHFR Degradation

- Cell Lysis:
 - After the incubation period, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
 - Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
 - Incubate on ice for 15-20 minutes with occasional vortexing.
 - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentrations of all samples.
 - Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
 - Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
 - Run the gel until adequate separation of proteins is achieved.

- Protein Transfer:
 - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific to your POI or the eDHFR tag overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST for 10 minutes each.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
 - Include a loading control, such as GAPDH or β -actin, to ensure equal protein loading.
 - Quantify the band intensities using densitometry software to determine the percentage of degradation relative to the vehicle-treated control.

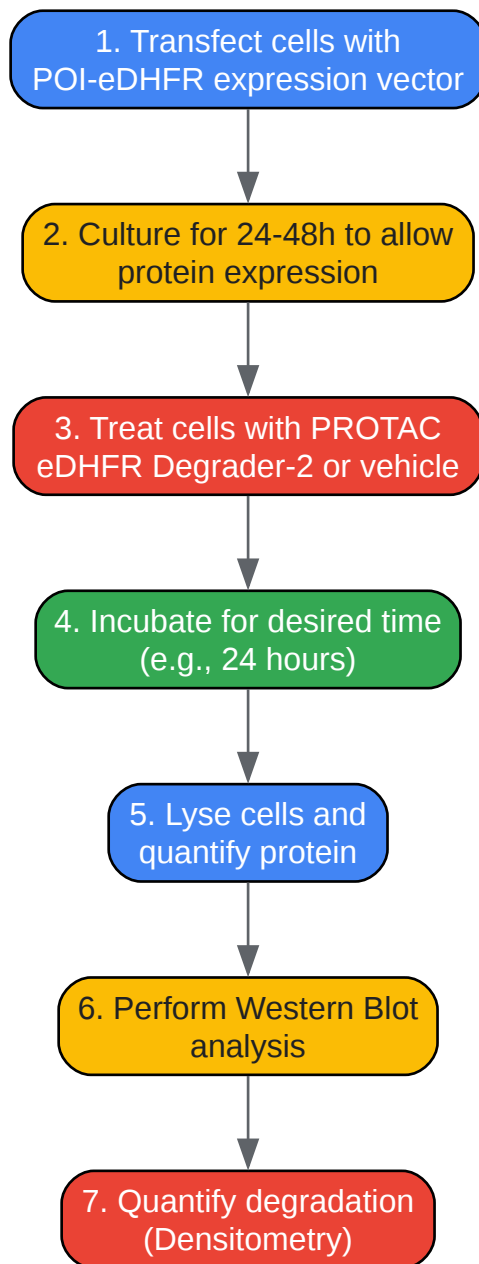
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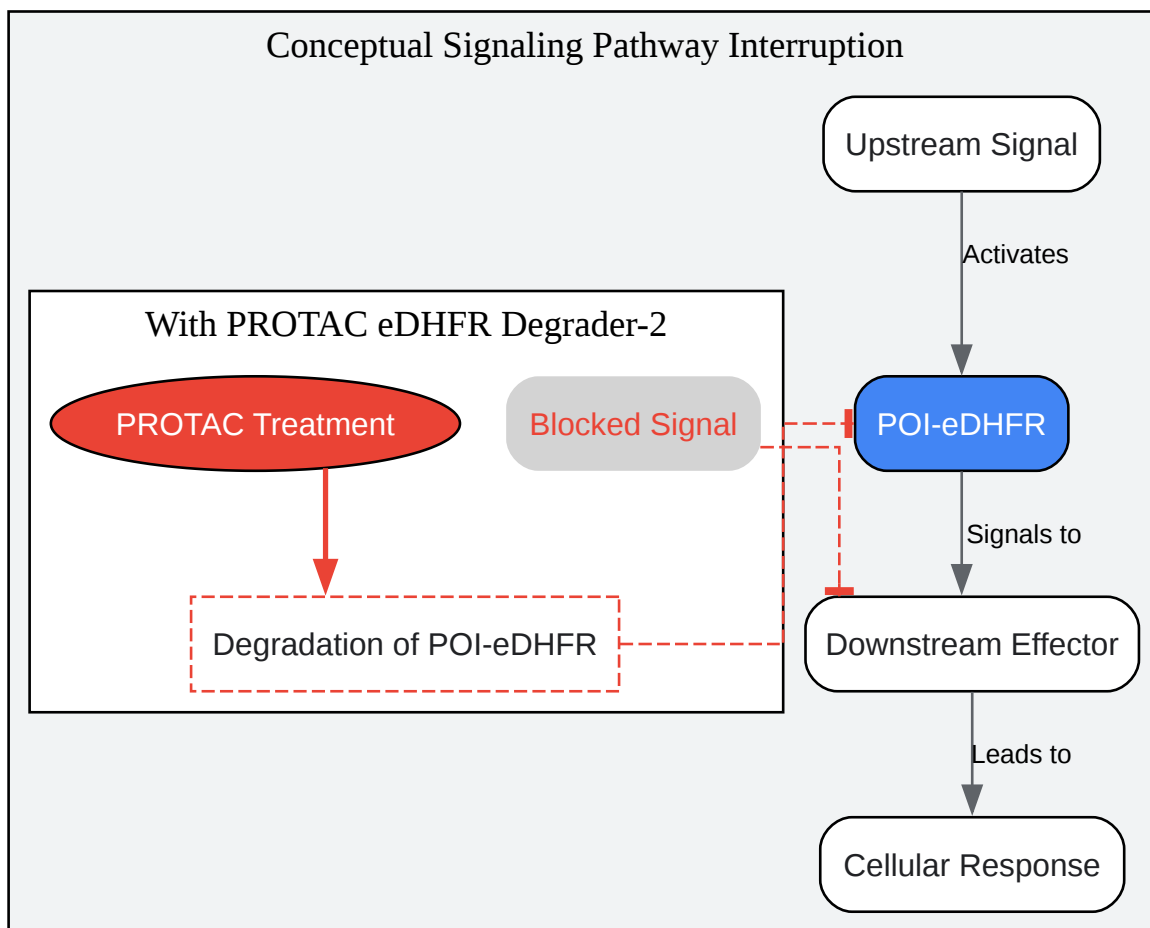
Caption: Mechanism of Action of **PROTAC eDHFR Degradar-2**.

Experimental Workflow for Targeted Protein Degradation



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Caption: General experimental workflow for using **PROTAC eDHFR Degradar-2**.



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